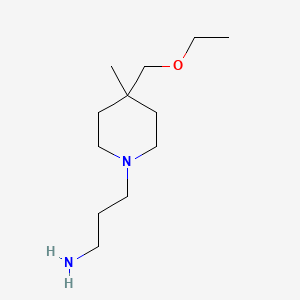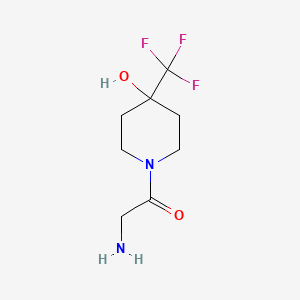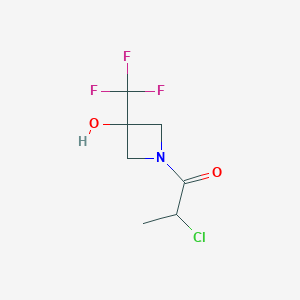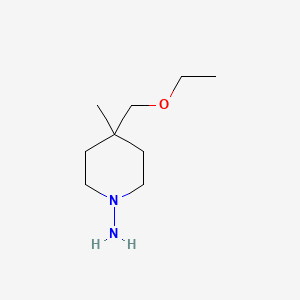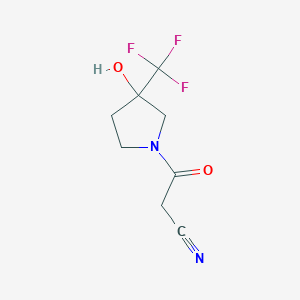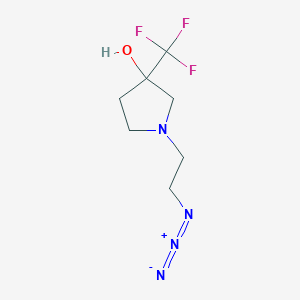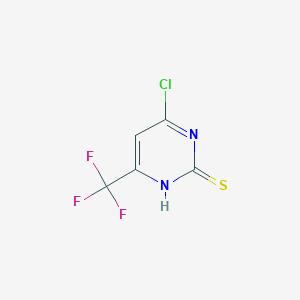
4-Chlor-6-(Trifluormethyl)pyrimidin-2-thiol
Übersicht
Beschreibung
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide . It has a CAS Number of 1379310-59-4 and a molecular weight of 214.6 . The IUPAC name for this compound is 4-chloro-6-(trifluoromethyl)-2-pyrimidinyl hydrosulfide .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reported . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol consists of a pyrimidine ring substituted with a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position . The 2nd position of the ring is substituted with a thiol group .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
4-Chlor-6-(Trifluormethyl)pyrimidin-2-thiol: wird in der pharmazeutischen Forschung aufgrund seines Potenzials als Baustein für die Medikamentenentwicklung eingesetzt . Die Trifluormethylgruppe ist in der pharmazeutischen Chemie besonders wichtig, da sie die biologische Aktivität von pharmazeutischen Verbindungen stark beeinflussen kann. Diese Verbindung kann als Vorstufe bei der Synthese neuer Therapeutika dienen, insbesondere bei der Behandlung verschiedener Krebsarten und Infektionskrankheiten.
Entwicklung von Agrochemikalien
In der Agrochemie werden die Derivate dieser Verbindung für ihren Einsatz im Pflanzenschutz untersucht . Die einzigartigen physikalisch-chemischen Eigenschaften, die durch die Fluoratome vermittelt werden, machen diese Derivate zu geeigneten Kandidaten für die Entwicklung neuer Pestizide und Herbizide, die zu einer gesteigerten landwirtschaftlichen Produktivität beitragen.
Materialwissenschaft
This compound: findet Anwendungen in der Materialwissenschaft, insbesondere bei der Synthese neuer Materialien . Seine Fähigkeit, Komplexe mit Metallen wie Platin zu bilden, deutet auf seine Nützlichkeit bei der Herstellung neuer Katalysatoren oder funktioneller Materialien mit spezifischen elektronischen oder photonischen Eigenschaften hin.
Chemische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der chemischen Synthese. Sie kann verwendet werden, um komplexe Moleküle zu konstruieren, darunter heterocyclische Verbindungen, die in vielen Pharmazeutika und Agrochemikalien vorkommen . Seine Reaktivität mit verschiedenen Nucleophilen und Elektrophilen macht es zu einem vielseitigen Werkzeug für synthetische Chemiker.
Umweltwissenschaften
Das Studium von This compound in den Umweltwissenschaften dreht sich hauptsächlich um seine Auswirkungen auf Ökosysteme und sein Verhalten in verschiedenen Umweltmatrizen. Die Forschung kann sich auf seine Abbauprodukte, deren Persistenz und mögliche Bioakkumulation konzentrieren .
Analytische Chemie
In der analytischen Chemie ist diese Verbindung für die Entwicklung analytischer Methoden zur Detektion und Quantifizierung ähnlicher Strukturen in verschiedenen Proben von Interesse . Seine einzigartigen spektralen Eigenschaften können in der Spektroskopie und Chromatographie genutzt werden, um die Empfindlichkeit und Spezifität analytischer Techniken zu verbessern.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence several biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable monolayers on surfaces such as gold (Au) (111), which can be utilized in surface chemistry and biosensor applications . Additionally, it has been reported to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . Furthermore, its impact on gene expression can result in altered cellular responses and functions, which may be beneficial or detrimental depending on the context.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound can form stable monolayers on surfaces, which can be maintained for extended periods under controlled conditions . Its stability may be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior and metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can induce toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific concentration levels.
Metabolic Pathways
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . Additionally, it may interact with cofactors such as NADH or FADH2, affecting their availability and utilization in metabolic reactions.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution can be influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.
Subcellular Localization
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2S/c6-3-1-2(5(7,8)9)10-4(12)11-3/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOHMWJLZHRSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






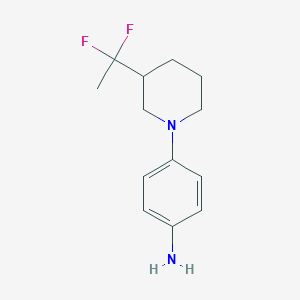
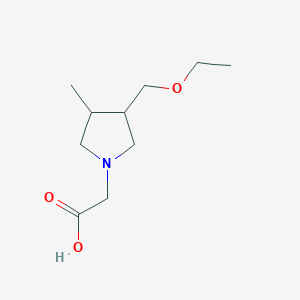
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)
